Absence of Comparator‑Grade Quantitative Biological Data from Permitted Sources (Head‑to‑Head, Cross‑Study, or Class‑Level) for N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
An exhaustive search of PubMed, Google Scholar, Google Patents, PubChem, ChEMBL, BindingDB, and chemical supplier databases (excluding those prohibited) identified no primary research paper, patent, or authoritative database entry that reports quantitative biological activity—binding affinity, functional IC₅₀/EC₅₀, enzyme inhibition, or cellular potency—for N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide [1]. The closest structurally characterized analog, N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, is similarly absent from the peer‑reviewed and patent literature. By contrast, numerous 5-oxopyrrolidine-3-carboxamide derivatives with mono‑aryl or heteroaryl‑alkyl substitution have published quantitative data, including CCR5 antagonism (IC₅₀ values from 1 nM to >10 µM) [1], Nav1.8 inhibition (low‑nanomolar IC₅₀) [2], and P2X7 receptor modulation [3]. Therefore, no head‑to‑head, cross‑study comparable, or class‑level quantitative differentiation can be asserted for the title compound at this time.
| Evidence Dimension | Biological activity data availability |
|---|---|
| Target Compound Data | No quantitative data from permitted sources |
| Comparator Or Baseline | Multiple 5-oxopyrrolidine-3-carboxamide analogs with published IC₅₀/Ki values (e.g., CCR5 IC₅₀ 1 nM for lead compound 1; Nav1.8 IC₅₀ <100 nM for several exemplars) |
| Quantified Difference | Not calculable—target compound lacks any published potency value |
| Conditions | Literature and database search performed June 2026; sources excluded per user guidelines |
Why This Matters
Procurement decisions based on class membership alone are unsupported; users must request data generation from suppliers or conduct in‑house characterization before comparing this compound to analogs with published activity.
- [1] Nishikawa, Y.; et al. CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives. Chem. Pharm. Bull. 2004, 52 (1), 63-73. DOI: 10.1248/cpb.52.63 View Source
- [2] Beaudoin, S.; et al. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors. WO2021257420A1, June 14, 2021. View Source
- [3] Steadman, J. G. A.; et al. 5-Oxo-3-pyrrolidinecarboxamide Derivatives as P2X7 Modulators. US Patent Application 12/808017, filed November 18, 2010. View Source
